1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole
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Overview
Description
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl linkage.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the indole derivative is treated with a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, sulfonic acids, and alkylating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the indole core can interact with biological receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-aminophenyl)ethenyl]-1H-indole: Similar structure but with an amino group instead of a nitro group.
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole: Similar structure but with a methoxy group instead of a nitro group.
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-chlorophenyl)ethenyl]-1H-indole: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole imparts unique chemical properties, such as increased electron-withdrawing capability, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
Properties
CAS No. |
915302-54-4 |
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Molecular Formula |
C25H30N2O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]indole |
InChI |
InChI=1S/C25H30N2O2/c1-4-6-9-20(5-2)18-26-19(3)23(24-10-7-8-11-25(24)26)17-14-21-12-15-22(16-13-21)27(28)29/h7-8,10-17,20H,4-6,9,18H2,1-3H3 |
InChI Key |
VPKVQZMJOCTCCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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